molecular formula C7H10ClN3O B1370804 4-Hydrazinylbenzamide hydrochloride CAS No. 40566-97-0

4-Hydrazinylbenzamide hydrochloride

Cat. No. B1370804
CAS RN: 40566-97-0
M. Wt: 187.63 g/mol
InChI Key: FSBKBFIGWCHKLN-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzamide hydrochloride, also known as HB, is a chemical compound with the molecular formula C7H9ClN4O .


Synthesis Analysis

The synthesis of 4-Hydrazinylbenzamide hydrochloride involves a two-step process. The first step involves the preparation of 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione. The second step involves adding (4-Carbamoylphenyl)hydrazine hydrochloride to a stirred solution of the aforementioned dione in ethanol. The mixture is then stirred under reflux for 24 hours . Another synthesis method involves the reaction of 4-(methylamino)cyclohexanone-2,2-dimethyltrimethylene ketal hydrochloride with hydrogen chloride in water at 65 - 70℃ .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydrazinylbenzamide hydrochloride are not mentioned in the search results, benzamides, a class of compounds to which 4-Hydrazinylbenzamide hydrochloride belongs, can undergo a variety of reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazinylbenzamide hydrochloride are not fully detailed in the search results. The molecular weight is given as 187.62700 , but other properties such as density, boiling point, and melting point are not specified.

Scientific Research Applications

  • Molecular Docking and Antimicrobial Activities : A study evaluated the antimicrobial activity of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide, demonstrating antimicrobial efficacy in vitro and insights into potential mechanisms of action through molecular docking studies (Moustafa et al., 2018).

  • Bioorthogonal Coupling Reactions : The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions involving 4-hydrazinylbenzamide hydrochloride was explored for bioorthogonal coupling reactions, demonstrating its potential for protein conjugation (Dilek et al., 2015).

  • Synthesis and Anticancer Activity : Research on the synthesis of novel quinazolinone and benzamide derivatives, including reactions with nitrogen nucleophiles like hydrazine hydrate, revealed potential anticancer activities against cell lines, with some compounds showing significant effects comparable to established chemotherapy drugs (El-Hashash et al., 2018).

  • Crystal Structure Analysis : The synthesis and characterization of 4-hydrazinobenzoic acid hydrochloride (4-HBA), including X-ray diffraction analysis, contributed to understanding its crystal structure and non-covalent interactions, forming a complex three-dimensional framework structure (Morales-Toyo et al., 2020).

  • In Silico Molecular Docking Studies and Antibacterial Activity : A study on 4-(4-Hydrazinylbenzyl)-1,3-Oxazolidin-2-One showed its potential as an antimicrobial drug through molecular docking and antimicrobial activity studies, with insights into the mechanism of action against resistant microorganisms (Rosy et al., 2015).

properties

IUPAC Name

4-hydrazinylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4,10H,9H2,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBKBFIGWCHKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623381
Record name 4-Hydrazinylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylbenzamide hydrochloride

CAS RN

40566-97-0
Record name 4-Hydrazinylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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